Ethylenediaminetetraacetic acid (trisodium salt)

Description

Significance of Ethylenediaminetetraacetic Acid Salts as Chelating Agents

Ethylenediaminetetraacetic acid (EDTA) and its salts are premier chelating agents, a significance derived from their molecular structure. The EDTA anion possesses six binding sites—two nitrogen atoms and four carboxylate groups—that can wrap around a metal ion in a claw-like grip, forming an exceptionally stable complex. atamanchemicals.com This process, known as chelation, effectively inactivates the metal ion, preventing it from participating in undesirable chemical reactions. atamanchemicals.comscielo.br

The stability of the metal-EDTA complex is a key factor in its utility and depends on the specific metal ion and the pH of the solution. atamanchemicals.comscielo.br The high stability constants for many metal-EDTA complexes mean they form readily and remain intact even in the presence of other potential ligands. This property is leveraged across various scientific disciplines. In analytical chemistry, EDTA salts are fundamental to complexometric titrations for determining water hardness. atamanchemicals.com In molecular biology, they are crucial for preserving the integrity of DNA and RNA during extraction by chelating metal ions like Mg²⁺, which are cofactors for DNase and RNase enzymes that would otherwise degrade the nucleic acids.

Furthermore, the ability of EDTA salts to dissolve metal-containing scale and prevent the precipitation of metal hydroxides makes them vital in industrial water treatment and cleaning formulations. alliancechemical.comatamanchemicals.com By sequestering ions such as calcium (Ca²⁺) and magnesium (Mg²⁺) from hard water, they enhance the performance of detergents. atamanchemicals.com Similarly, they prevent metal ion impurities from interfering with processes in the textile and paper industries. atamanchemicals.com

Scope of Academic Research on Trisodium (B8492382) EDTA Complexes and Applications

The robust chelating nature of edetate trisodium has spurred extensive academic research into its complexes and their diverse applications. Research has demonstrated its effectiveness in environmental remediation for extracting heavy metals like lead (Pb), cadmium (Cd), and zinc (Zn) from contaminated soils. medchemexpress.com

A significant area of investigation involves the photochemical properties of EDTA complexes, particularly with iron. Studies on the photolysis of Fe(III)-EDTA complexes are relevant to environmental chemistry, as these reactions can influence the fate of pollutants and the cycling of iron in natural waters. researchgate.net Research has shown that the degradation of the Fe(III)-EDTA complex under UV irradiation is highly dependent on factors like pH and wavelength. researchgate.net Quantum chemistry calculations have been used to compare the thermodynamic stability of Fe(III)-EDTA with other complexes, revealing that Fe(III)-EDTA is more stable than Fe(III)-citrate, which affects the release rate of iron ions. mdpi.com

Another research focus is the synthesis and characterization of novel EDTA-based structures. Scientists have successfully synthesized heterobimetallic EDTA complexes, such as MgCu(EDTA)·6H₂O and ZnCu(EDTA)·6H₂O. scielo.brresearchgate.net These compounds were characterized using vibrational (infrared and Raman) and electronic spectroscopy to understand their structure, where one metal ion is chelated by the EDTA ligand while the other acts as a counterion. scielo.brscispace.com Such research explores the potential for creating compounds for specific applications, like trace element supplementation. scielo.br

Further research has functionalized polymers with EDTA to create materials with high metal sorption capacities. sid.ir For example, polyacrylonitriles functionalized with EDTA have been studied for their ability to adsorb metal ions such as Cu²⁺, Ni²⁺, and Co²⁺ from aqueous solutions, with potential applications in wastewater treatment and metal recovery. sid.ir

Stability Constants of Selected Metal-EDTA Complexes

| Metal Ion | Logarithm of Stability Constant (log K) | Source(s) |

|---|---|---|

| Magnesium (Mg²⁺) | 8.69 | scielo.brscispace.com |

| Calcium (Ca²⁺) | 10.70 | |

| Zinc (Zn²⁺) | 16.50 | scielo.brscispace.com |

| Copper (Cu²⁺) | 18.80 | scielo.brscispace.com |

| Iron (Fe³⁺) | 25.10 |

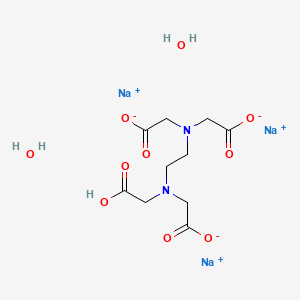

Structure

2D Structure

3D Structure of Parent

Propriétés

Key on ui mechanism of action |

Edetate disodium injection forms chelates with the cations of calcium and many divalent and trivalent metals. Because of its affinity for calcium, edetate disodium will produce a lowering of the serum calcium level during intravenous infusion. Slow infusion over a protracted period may cause mobilization of extracirculatory calcium stores. Edetate disodium exerts a negative inotropic effect upon the heart. Edetate disodium likewise forms chelates with other polyvalent metals and produces increases in urinary excretion of magnesium, zinc and other trace elements. It does not form a chelate with potassium but may reduce the serum level and increase urinary loss of potassium. |

|---|---|

Numéro CAS |

150-38-9 |

Formule moléculaire |

C10H13N2Na3O8 |

Poids moléculaire |

358.19 g/mol |

Nom IUPAC |

trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxymethyl)amino]acetate |

InChI |

InChI=1S/C10H16N2O8.3Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;/q;3*+1/p-3 |

Clé InChI |

QZKRHPLGUJDVAR-UHFFFAOYSA-K |

Impuretés |

Disodium EDTA is not expected to contain pesticides, 1,4-dioxane, free ethylene oxide, monochloroacetic acid, sulfite, organic solvents, nitrosamines, or other substances. The maximum concentration of heavy metals and formaldehyde is 10 ppm and 100 ppm, respectively. |

SMILES canonique |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[Na+].[Na+].[Na+] |

Color/Form |

White crystalline powder |

Densité |

0.7215 (NTP, 1992) - Less dense than water; will float |

Point d'éclair |

Flash point is> 100 °C, |

melting_point |

MP: 242 °C /EDTA disodium dihydrate/ |

Autres numéros CAS |

6381-92-6 150-38-9 139-33-3 |

Description physique |

Liquid; Dry Powder; Other Solid White odorless solid; [JECFA] White odorless crystals; [Mallinckrodt Baker MSDS] |

Pictogrammes |

Corrosive; Irritant; Health Hazard |

Numéros CAS associés |

7379-28-4 17421-79-3 |

Solubilité |

5 to 10 mg/mL at 70.7 °F (NTP, 1992) |

Synonymes |

Acid, Edetic Acid, Ethylenediaminetetraacetic Acid, Ethylenedinitrilotetraacetic Calcitetracemate, Disodium Calcium Disodium Edetate Calcium Disodium Versenate Calcium Tetacine Chelaton 3 Chromium EDTA Copper EDTA Coprin Dicobalt EDTA Dinitrilotetraacetate, Disodium Ethylene Dinitrilotetraacetate, Ethylene Disodium Calcitetracemate Disodium EDTA Disodium Ethylene Dinitrilotetraacetate Disodium Versenate, Calcium Distannous EDTA Edathamil Edetate Disodium Calcium Edetate, Calcium Disodium Edetates Edetic Acid Edetic Acid, Calcium Salt Edetic Acid, Calcium, Sodium Salt Edetic Acid, Chromium Salt Edetic Acid, Dipotassium Salt Edetic Acid, Disodium Salt Edetic Acid, Disodium Salt, Dihydrate Edetic Acid, Disodium, Magnesium Salt Edetic Acid, Disodium, Monopotassium Salt Edetic Acid, Magnesium Salt Edetic Acid, Monopotassium Salt Edetic Acid, Monosodium Salt Edetic Acid, Potassium Salt Edetic Acid, Sodium Salt EDTA EDTA, Chromium EDTA, Copper EDTA, Dicobalt EDTA, Disodium EDTA, Distannous EDTA, Gallium EDTA, Magnesium Disodium EDTA, Potassium EDTA, Stannous Ethylene Dinitrilotetraacetate Ethylene Dinitrilotetraacetate, Disodium Ethylenediaminetetraacetic Acid Ethylenedinitrilotetraacetic Acid Gallium EDTA Magnesium Disodium EDTA N,N'-1,2-Ethanediylbis(N-(carboxymethyl)glycine) Potassium EDTA Stannous EDTA Tetacine, Calcium Tetracemate Versenate Versenate, Calcium Disodium Versene |

Pression de vapeur |

7.57X10-17 mm Hg at 25 °C (est) |

Origine du produit |

United States |

Synthesis and Derivatization Pathways of Edetate Trisodium

Historical Development of Edetate Synthesis Methods

The foundational methods for synthesizing edetate compounds were established in the mid-20th century, with several key processes defining the industrial production landscape for decades.

Münz's Reaction Scheme

The first synthesis of ethylenediaminetetraacetic acid (EDTA) was achieved by the Austrian chemist Ferdinand Münz in 1935. edta-chelate.comresearchgate.netbris.ac.ukwikipedia.org Working for I.G. Farben in Germany, Münz developed the compound as a potential substitute for citric acid to reduce reliance on imported chemicals. researchgate.netumcs.pl His method involved the reaction of hot ethylenediamine (B42938) with monochloroacetic acid in the presence of sodium hydroxide (B78521). researchgate.netbris.ac.ukumcs.pl While successful in producing EDTA, a significant drawback of this process was the contamination of the final product with sodium chloride. researchgate.netbris.ac.ukumcs.pl This method, though historically significant, is no longer used for commercial production. bris.ac.uk

Bersworth's Alkaline Cyanomethylation Process

In 1941, a more convenient and widely adopted synthesis was developed in the United States by Frederick C. Bersworth. researchgate.netumcs.pl This process, which is still in use, is an alkaline cyanomethylation of ethylenediamine. researchgate.netumcs.pl The reaction involves combining ethylenediamine, formaldehyde (B43269), and sodium cyanide. edta-chelate.comwikipedia.orgumcs.plnewalliance.co.in This one-step process yields tetrasodium (B8768297) EDTA (the precursor to edetate trisodium) and ammonia (B1221849). umcs.pl A notable challenge in the Bersworth process is the formation of nitrilotriacetic acid (NTA) as an impurity, which occurs when some of the ammonia byproduct reacts with the starting materials. bris.ac.ukumcs.pl To obtain pure EDTA, the resulting solution is acidified with sulfuric or hydrochloric acid, which causes the insoluble EDTA to precipitate, allowing it to be separated from the NTA that remains in the solution. bris.ac.ukumcs.pl

Geigy's One-Step Cyanomethylation Utilizing Hydrogen Cyanide

The process developed by J.R. Geigy S.A. is similar to the Bersworth synthesis in that it is a one-step cyanomethylation. umcs.pl However, it utilizes hydrogen cyanide (HCN) instead of sodium cyanide. bris.ac.ukumcs.pl The primary advantage of using hydrogen cyanide is its lower cost. umcs.pl Despite this economic benefit, hydrogen cyanide is considerably more hazardous and difficult to handle safely, which presents a significant operational challenge. umcs.pl

Singer-Weisberg Two-Step Cyanomethylation for High Purity Edetate

A major advancement in EDTA synthesis came in 1962 with a two-step process developed by John Singer and Mark Weisberg. umcs.pl This method was designed to produce a very pure form of the edetate salt by separating the cyanomethylation step from the hydrolysis step. umcs.pl

The process begins by reacting ethylenediamine, formaldehyde, and hydrocyanic acid to produce an intermediate compound, (ethylenedinitrilo)tetraacetonitrile (B1605831) (EDTN). umcs.pl This intermediate is then separated, washed, and subsequently hydrolyzed with sodium hydroxide. umcs.pl The hydrolysis step converts the EDTN into tetrasodium EDTA and ammonia. umcs.pl By separating these stages, the majority of side reactions that lead to impurities in one-step methods are eliminated, resulting in a product with a purity yield greater than 96%. umcs.pl

Table 1: Comparison of Historical Edetate Synthesis Methods

| Method | Key Reactants | Process Type | Key Feature/Advantage | Primary Disadvantage |

|---|---|---|---|---|

| Münz's Reaction | Ethylenediamine, Monochloroacetic acid, Sodium hydroxide | Single-Step | First documented synthesis of EDTA. researchgate.netbris.ac.uk | Product contaminated with sodium chloride. researchgate.netbris.ac.ukumcs.pl |

| Bersworth's Process | Ethylenediamine, Formaldehyde, Sodium cyanide | Single-Step Cyanomethylation | Convenient and still used commercially. researchgate.netumcs.pl | Produces Nitrilotriacetic acid (NTA) as an impurity. bris.ac.ukumcs.pl |

| Geigy's Process | Ethylenediamine, Formaldehyde, Hydrogen cyanide | Single-Step Cyanomethylation | Lower cost due to use of hydrogen cyanide. umcs.pl | Hydrogen cyanide is highly hazardous to handle. umcs.pl |

| Singer-Weisberg Process | Ethylenediamine, Formaldehyde, Hydrocyanic acid, Sodium hydroxide | Two-Step (Cyanomethylation & Hydrolysis) | High purity (>96% yield) by separating reaction stages. umcs.pl | More complex due to the additional separation step. bris.ac.uk |

Contemporary Synthesis Methodologies and Optimization

While the historical methods remain fundamental, research has continued to explore alternative and optimized pathways, particularly through the use of catalysis.

Advances in Catalytic Processes for Edetate Trisodium (B8492382) Synthesis

Modern advancements in synthesis often focus on improving efficiency and safety, with catalytic processes offering a promising avenue. One such method, though not widely used in commercial production, is the catalytic oxidation of tetra(hydroxyethyl)ethylenediamine. umcs.pl This process represents an alternative pathway that avoids the use of cyanides.

Table 2: Alternative & Catalytic Synthesis Pathways

| Method | Key Reactants/Catalysts | Process Description | Key Advantage |

|---|---|---|---|

| Catalytic Oxidation | Tetra(hydroxyethyl)ethylenediamine | Oxidation of a precursor to form EDTA. | Avoids the use of cyanide-based reactants. umcs.pl |

| Acid-Catalyzed Hydrolysis | (ethylenedinitrilo)tetraacetonitrile (EDTN), Acid catalyst (e.g., Sulfuric Acid) | Part of the two-step Singer process for converting the intermediate to EDTA. google.com | Allows for controlled hydrolysis to achieve a high-purity product. google.com |

Optimization of Solvent Selection and Reaction Conditions

The synthesis of edetate trisodium and its derivatives is highly dependent on the selection of appropriate solvents and the fine-tuning of reaction conditions to ensure high yield and purity. Water is the most common solvent employed due to the solubility of the reactants and the final products. The optimization of parameters such as pH, temperature, and reactant ratios is crucial for driving the reaction towards the desired product.

In the synthesis of various metal-edetate complexes, which shares foundational principles with edetate salt synthesis, specific conditions are meticulously controlled. For instance, the synthesis of Copper Edetate (Cu-EDTA) generally requires a high reaction temperature under neutral or weakly alkaline conditions. irochelating.com The reaction is typically carried out by reacting a copper source, like Copper (II) oxide, with ethylenediaminetetraacetic acid in the presence of an alkaline buffer. fengchengroup.com Similarly, the formation of Zinc-EDTA (Zn-EDTA) complexes involves adjusting the pH to 7 with sodium hydroxide. mendelu.cz

For the industrial production of EDTA salts, the process often involves the alkaline cyanomethylation of ethylenediamine, where ethylenediamine is reacted with formaldehyde and sodium cyanide. umcs.pl This reaction is typically performed in an aqueous solution. umcs.pl A later, purer method developed by Singer separates the cyanomethylation from the hydrolysis, first producing (ethylenedinitrilo)tetraacetonitrile, which is then hydrolyzed with sodium hydroxide to form the tetrasodium salt of EDTA. umcs.pl This two-step process achieves a yield greater than 96% and minimizes impurities. umcs.pl

The synthesis of Sodium Ferric Edetate (NaFeEDTA) highlights the importance of temperature and pH control. ma-mw.org One method involves dissolving ethylenediaminetetraacetic acid and an iron salt in distilled water and heating the solution. ma-mw.org The subsequent addition of a base like sodium bicarbonate shifts the pH and initiates crystallization. ma-mw.org Optimal conditions for the complex reaction between tetrasodium EDTA and iron trichloride (B1173362) are a pH of 4–7, a reaction temperature of 60–100 °C, and a reaction time of 1–3 hours. google.com

The table below summarizes typical reaction conditions for the synthesis of various EDTA compounds, illustrating the common parameters that are optimized.

| Compound | Reactants | Solvent | Temperature | pH / Conditions |

| EDTA (Industrial Synthesis) | Ethylenediamine, Formaldehyde, Sodium Cyanide | Water | Not specified | Alkaline cyanomethylation |

| NaFeEDTA | EDTA Tetrasodium, Iron Trichloride | Water | 60–100 °C | 4–7 |

| Cu-EDTA | EDTA, Copper Salt, Sodium Salt | Water | High | Neutral or weakly alkaline |

| Zn-EDTA | Zinc Chloride (ZnCl₂), EDTA | Water | Not specified | Adjusted to 7 with NaOH |

| Mn-EDTA | EDTA, Manganese Oxide (MnO) | Water | 50–100 °C | Adjusted to ~7 with caustic solution |

This table presents a generalized summary of reaction conditions based on available research for synthesizing various EDTA compounds.

Research into Green Synthesis Pathways for Edetate Trisodium

In response to growing environmental concerns about the persistence of traditional chelating agents like EDTA, research has increasingly focused on the principles of green chemistry. umcs.plwikipedia.orgchemistryjournals.net Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. chemistryjournals.net Key principles include waste prevention, using safer solvents like water, designing for energy efficiency, and using renewable feedstocks. chemistryjournals.netnih.gov

While EDTA itself is not readily biodegradable, which poses environmental challenges, it has been studied within the context of green chemistry applications. wikipedia.org For example, EDTA has been used as a stabilizer for hydrogen peroxide in the green synthesis of adipic acid, where its presence was shown to reduce the thermal hazard of the reaction. maxapress.com This demonstrates a functional role for EDTA in improving the safety of other green chemical processes. maxapress.com

The direct green synthesis of edetate trisodium itself is an area of ongoing interest. Traditional methods, such as the Bersworth process, use sodium cyanide, while the less common Geigy's process uses hydrogen cyanide, both of which are highly toxic. umcs.pl A move towards greener alternatives would involve avoiding such hazardous materials. The foundational synthesis described by Ferdinand Münz in 1935 used ethylenediamine and chloroacetic acid, a method no longer used commercially due to impurities. umcs.plwikipedia.org

Modern research into greener synthetic methods for chemical compounds often involves microwave-assisted or ultrasound-assisted reactions, the use of catalysts, and solvent-less techniques to improve energy efficiency and reduce waste. nih.gov The application of magnetic fields has also been explored to create thin films of Co-EDTA complexes, representing an innovative methodology for forming nanocrystals. nih.gov While specific research on applying these techniques to the primary synthesis of edetate trisodium is not widely detailed in the provided results, the broader trends in green chemistry suggest these are viable avenues for future investigation to create more environmentally benign synthesis routes for EDTA and its salts. nih.gov

Chemical Modifications and Derivatives of Edetate Trisodium for Specialized Research

Synthesis of Specific Metal-Edetate Complexes (e.g., NaFeEDTA, MnEDTA, ZnEDTA, CuEDTA)

Edetate trisodium is a salt of ethylenediaminetetraacetic acid (EDTA), a powerful chelating agent capable of forming stable, water-soluble complexes with a wide range of metal ions. atamanchemicals.com This property is harnessed to synthesize specific metal-edetate complexes for various research and industrial applications. The synthesis generally involves the reaction of an EDTA salt or EDTA acid with a corresponding metal salt, oxide, or hydroxide in an aqueous solution, often with controlled pH and temperature.

Sodium Ferric Edetate (NaFeEDTA): The synthesis of NaFeEDTA can be achieved through several routes. One method involves reacting tetrasodium EDTA with iron(III) chloride. google.com The optimal molar ratio of EDTA tetrasodium to iron trichloride is between 1-1.15 to 1, with the reaction carried out at 60–100 °C and a pH of 4–7. google.com Another procedure dissolves ethylenediaminetetraacetic acid (H₄EDTA) and iron(III) chloride hexahydrate in distilled water, which is heated to form a clear solution. ma-mw.org Sodium bicarbonate is then added gradually, causing a color change and eventually leading to the crystallization of the product. ma-mw.org

Manganese-EDTA (Mn-EDTA): Manganese chelate solutions are typically prepared by reacting a manganese source, such as manganese oxide (MnO), manganese hydroxide (Mn(OH)₂), or manganese carbonate (MnCO₃), with EDTA in water. google.com For example, ethylenediaminetetraacetic acid can be mixed in water, followed by the addition of manganese oxide. google.com The mixture is heated to between 50°C and 100°C to facilitate the dissolution of the manganese compound. google.com The pH of the final solution is then adjusted to approximately 7. google.com

Zinc-EDTA (Zn-EDTA): The preparation of Zn-EDTA complexes involves stirring a zinc salt, such as zinc chloride (ZnCl₂), with EDTA in a solution. mendelu.cz The pH is a critical parameter and is adjusted to 7 by adding sodium hydroxide (NaOH) to facilitate the complex formation. mendelu.cz Another approach reacts an ammonium (B1175870) salt of EDTA with an excess of zinc oxide or hydroxide, followed by the addition of ammonium hydroxide to dissolve the unchelated zinc, allowing for solutions with a high zinc concentration. google.com

Copper-EDTA (Cu-EDTA): Copper-EDTA is synthesized by reacting a copper source, such as Copper(II) oxide or Copper(II) hydroxide, with ethylenediaminetetraacetic acid. fengchengroup.com The reaction is performed in the presence of an alkaline buffer. fengchengroup.com Generally, the preparation requires a high reaction temperature and neutral or weakly alkaline conditions to produce the stable, blue-colored complex. irochelating.comfengchengroup.com

The table below provides a summary of reactants for the synthesis of these specific metal-edetate complexes.

| Target Complex | Primary EDTA Source | Metal Source | Key Reagents/Conditions |

| NaFeEDTA | EDTA Tetrasodium or H₄EDTA | Iron(III) Chloride (FeCl₃) | Sodium Bicarbonate (NaHCO₃) or pH adjustment (4-7), Heat (60-100°C) |

| Mn-EDTA | H₄EDTA | Manganese Oxide (MnO) | Caustic solution for pH adjustment (~7), Heat (50-100°C) |

| Zn-EDTA | H₄EDTA | Zinc Chloride (ZnCl₂) | Sodium Hydroxide (NaOH) for pH adjustment (7) |

| Cu-EDTA | H₄EDTA | Copper(II) Oxide or Hydroxide | Alkaline buffer, High temperature |

This table summarizes common synthesis pathways for specific metal-EDTA complexes based on available research.

Coordination Chemistry and Mechanistic Studies of Edetate Trisodium

Fundamental Principles of Edetate Trisodium (B8492382) Chelation

The efficacy of edetate trisodium as a chelating agent stems from its molecular structure and the nature of its binding sites. As a salt of EDTA, it readily dissociates in aqueous solutions to provide the edetate anion, which is the active chelating species.

Edetate trisodium is classified as a polydentate ligand, specifically a hexadentate ligand. semanticscholar.org This means that each individual edetate molecule possesses six donor atoms that can simultaneously coordinate with a single metal ion. These binding sites consist of two tertiary amine nitrogen atoms and four carboxylate oxygen atoms. semanticscholar.org This multi-point attachment allows the edetate molecule to form a cage-like structure around a metal ion, a phenomenon known as the chelate effect, which results in a significantly more stable complex than if the metal were bound to six separate monodentate ligands.

The general structure of the fully deprotonated edetate anion (EDTA⁴⁻) highlights the available lone pairs of electrons on the nitrogen and oxygen atoms that participate in the coordination bond with a metal cation (Mⁿ⁺).

The interaction between the edetate anion and a metal ion is a Lewis acid-base reaction, where the metal ion acts as a Lewis acid (electron pair acceptor) and the edetate ligand acts as a Lewis base (electron pair donor). The formation of a metal-edetate complex can be represented by the following equilibrium reaction:

Mⁿ⁺ + EDTA⁴⁻ ⇌ [M(EDTA)]ⁿ⁻⁴

The resulting metal-edetate complexes, or chelates, are characteristically very stable and typically water-soluble. lookchem.com This high stability is a key feature of edetate's function, as it effectively sequesters metal ions, preventing them from participating in other chemical reactions. lookchem.com The formation of these stable, five-membered rings between the metal ion and the ethylenediamine (B42938) backbone of the EDTA molecule is thermodynamically highly favorable.

The stability of metal-edetate complexes is highly dependent on the pH of the solution. nih.govuoanbar.edu.iq EDTA is a polyprotic acid, and the degree of protonation of its carboxylate and amine groups varies with pH. At lower pH values, the carboxylate groups become protonated, and the amine groups can also be protonated. This protonation reduces the availability of the lone pair electrons on the donor atoms for coordination with a metal ion, thus decreasing the stability of the metal-edetate complex. windows.net

As the pH increases, the ligand becomes progressively deprotonated, making the nitrogen and oxygen atoms more available for chelation. windows.net This leads to an increase in the conditional stability constant of the metal-edetate complex. Most metal-EDTA complexes are more stable in neutral to alkaline conditions. However, the optimal pH for chelation can vary depending on the specific metal ion, as the tendency for metal hydroxides to precipitate also increases with pH, creating a competing reaction. windows.net The relationship between pH and the conditional stability constant for various metal-EDTA complexes can be graphically represented, showing a peak stability at a specific pH for each metal. researchgate.net For instance, the chelation of many heavy metals is effective in slightly acidic to neutral pH ranges, while the chelation of alkaline earth metals like calcium and magnesium requires a more alkaline environment (pH > 8) for strong complex formation. researchgate.net

Interactive Data Table: pH Influence on EDTA Species

This table illustrates how the speciation of EDTA changes with pH, which in turn affects its chelating ability. The fully deprotonated form, Y⁴⁻, is the most effective for chelation.

| pH | Predominant EDTA Species | Chelating Effectiveness |

| < 2 | H₆Y²⁺ / H₅Y⁺ / H₄Y | Very Low |

| 2 - 3 | H₃Y⁻ | Low |

| 3 - 6 | H₂Y²⁻ | Moderate |

| 6 - 10 | HY³⁻ | High |

| > 10 | Y⁴⁻ | Very High |

Ligand-Metal Interaction Dynamics

The interactions between edetate trisodium and metal ions are not limited to free ions in solution. A crucial aspect of its chemistry is its ability to dissolve solid metal compounds, such as oxides and carbonates, and to exhibit preferential binding towards certain classes of metals.

Edetate trisodium is capable of dissolving sparingly soluble metal salts like metal oxides and carbonates. The underlying mechanism for this is the formation of the highly stable and soluble metal-edetate chelate. researchgate.net

For metal oxides , the dissolution process is thought to occur in a series of steps. First, the edetate anion adsorbs onto the surface of the metal oxide. This is followed by the transfer of metal ions from the oxide lattice into the solution as a stable [M(EDTA)]ⁿ⁻⁴ complex. researchgate.net This process leaves behind reactive oxide ions (O²⁻) on the surface, which are unstable in an aqueous environment and readily react with protons (H⁺) from the water to form hydroxide (B78521) ions or water molecules. researchgate.net The continuous removal of metal ions into the stable chelate drives the equilibrium towards further dissolution of the oxide.

A similar principle applies to the dissolution of metal carbonates (e.g., calcium carbonate). Edetate trisodium can displace the carbonate ion from the metal. lookchem.com The edetate anion complexes with the metal ion (e.g., Ca²⁺), forming a soluble and stable Ca(EDTA)²⁻ chelate. This shifts the dissolution equilibrium of the metal carbonate, leading to its progressive dissolution. The reaction can be conceptualized as the edetate ligand outcompeting the carbonate anion for the metal cation due to the much higher stability of the resulting chelate.

Edetate trisodium exhibits a distinct hierarchy in its chelation of different metal ions, which is quantified by the stability constant (K_f) of the respective metal-edetate complexes. A higher stability constant indicates a more stable complex and a stronger binding affinity.

Research and empirical data consistently show that edetate forms significantly more stable complexes with heavy metal ions (such as Fe³⁺, Pb²⁺, Cu²⁺, and Zn²⁺) compared to alkaline earth metals (such as Ca²⁺ and Mg²⁺). semanticscholar.orgresearchgate.net This preferential binding is a cornerstone of many of its applications. For example, the stability constant for the Fe³⁺-EDTA complex is orders of magnitude higher than that for the Ca²⁺-EDTA complex.

This preferential chelation can be observed in metal-to-metal exchange reactions. If a solution contains a pre-formed calcium-edetate complex ([Ca(EDTA)]²⁻) and a heavy metal ion like lead (Pb²⁺) is introduced, the lead ion will displace the calcium ion from the chelate to form the more stable lead-edetate complex ([Pb(EDTA)]²⁻). This exchange is kinetically rapid, often occurring in less than 30 minutes, and is driven by the greater thermodynamic stability of the heavy metal chelate.

Interactive Data Table: Stability Constants of Metal-Edetate Complexes

The following table presents the logarithm of the stability constants (log K_f) for various metal-edetate complexes, illustrating the preferential binding of EDTA to heavy metals over alkaline earth metals.

| Metal Ion | Type | log K_f |

| Fe³⁺ | Heavy Metal | 25.1 |

| Pb²⁺ | Heavy Metal | 18.0 |

| Cu²⁺ | Heavy Metal | 18.8 |

| Zn²⁺ | Heavy Metal | 16.5 |

| Ni²⁺ | Heavy Metal | 18.6 |

| Cd²⁺ | Heavy Metal | 16.5 |

| Co²⁺ | Heavy Metal | 16.3 |

| Ca²⁺ | Alkaline Earth Metal | 10.7 |

| Mg²⁺ | Alkaline Earth Metal | 8.7 |

Data sourced from multiple chemical databases and literature.

This marked difference in stability constants is fundamental to the targeted action of edetate in various applications, allowing for the selective sequestration of heavy metals even in the presence of high concentrations of alkaline earth metals like calcium and magnesium.

Advanced Research Applications of Edetate Trisodium in Science and Engineering

Environmental Science and Remediation Research

In environmental science, edetate trisodium (B8492382) is a key compound for addressing heavy metal contamination, a persistent and challenging environmental issue. qub.ac.ukntua.gr Its strong chelating properties are harnessed in processes designed to remove or stabilize toxic metals in soil, water, and sediments. alliancechemical.comcymitquimica.com

Metal Ion Extraction and Stabilization Processes in Contaminated Media

The primary application of edetate trisodium in remediation is to enhance the solubility of heavy metals in contaminated media, thereby facilitating their removal. researchgate.net By binding with metal ions, it forms stable, soluble complexes that can be extracted from the soil matrix. cymitquimica.comumcs.pl This process, known as soil washing, is a prominent ex-situ remediation technique. ntua.gracs.org

Research has demonstrated the high efficiency of EDTA salts in extracting various heavy metals. Studies have shown that EDTA can extract between 45% and 100% of lead (Pb), 54% and 100% of zinc (Zn), and 47% and 98% of copper (Cu) from different types of contaminated soils. acs.org The effectiveness of the extraction depends on several factors, including the type and concentration of the chelating agent, soil properties, and the specific metals present. researchgate.netnih.gov For instance, the presence of major cations like iron, which can compete with toxic metals for EDTA binding sites, can influence the efficiency of lead extraction. nih.gov

The following table summarizes findings from a study comparing the extraction efficiency of EDTA with other chelating agents for various metals from contaminated soil.

| Chelating Agent | Metal | Maximum Extraction Efficiency (%) |

| EDTA | Pb | 45-100 |

| EDTA | Zn | 54-100 |

| EDTA | Cu | 47-98 |

| NTA | Pb | 60 |

| DPTA | Zn | 41 |

| DPTA | Cu | 32 |

| Citric Acid | Pb | 0 |

| Citric Acid | Zn | 12 |

| Citric Acid | Cu | 11 |

| Data sourced from studies on chelating agent efficiency. acs.org |

Development of Groundwater Treatment and Soil Decontamination Methodologies

Building on the principles of metal extraction, researchers have developed comprehensive methodologies for decontaminating soil and treating polluted groundwater. alliancechemical.comntua.gr Soil washing, often utilizing edetate trisodium, involves excavating contaminated soil and treating it with a washing solution to leach out the metals. ntua.grnih.gov This ex-situ method allows for controlled conditions and high removal efficiency. ntua.gr In one study, an EDTA-based washing technique achieved an average lead removal efficiency of 77% from contaminated dumpsite soil, bringing the residual concentration below regulatory limits.

In-situ washing is another approach where the chelating solution is applied directly to the contaminated area, with measures to control the migration of contaminants into groundwater. ntua.gr Furthermore, edetate trisodium is employed in combination with other techniques, such as phytoremediation, where plants are used to extract heavy metals from the soil. qub.ac.uk The addition of EDTA can significantly increase the mobility and bioavailability of metals like lead and copper, enhancing their uptake by plants. qub.ac.ukresearchgate.net However, this increased mobility also poses a risk of metal leaching into groundwater, a factor that requires careful management in remediation design. qub.ac.uk

Research into combined treatments for groundwater has also shown promise. A study using a combination of EDTA, activated charcoal, and metal oxides demonstrated effective remediation of heavy metals in groundwater, with the removal efficiency varying for different metals. actabotanica.org

Assessment of Heavy Metal Bioavailability in Sediments

Understanding the bioavailability of heavy metals—the portion that can be taken up by living organisms—is crucial for assessing environmental risk. bohrium.comnih.gov Edetate trisodium is used as an extractant in laboratory settings to estimate this bioavailable fraction of metals in sediments. wikipedia.orgresearchgate.net The logic is that the amount of metal that can be chelated and mobilized by a strong agent like EDTA provides an indication of its potential availability to organisms. researchgate.net

Studies have shown that EDTA can effectively leach metals from the more mobile and bioavailable fractions in sediments, such as the exchangeable and carbonate-bound fractions. nih.gov However, it can also cause a transition of metals between different geochemical fractions. nih.gov The bioavailability of heavy metals in sediments is influenced by a complex interplay of factors including sediment texture, pH, redox potential, and the presence of binding phases like iron and manganese oxides and organic matter. bohrium.com

The following table illustrates the extraction ratios of various heavy metals from river sediments, indicating their potential bioavailability.

| Heavy Metal | Extraction Ratio (%) | Toxicological Effect Level |

| Lead (Pb) | 51.97 | Moderate |

| Cadmium (Cd) | 45.70 | Moderate |

| Zinc (Zn) | 38.95 | Moderate |

| Arsenic (As) | 21.70 | Moderate |

| Chromium (Cr) | < 10 | Low |

| Mercury (Hg) | < 10 | Low |

| Data from a study on heavy metal bioavailability in the Liujiang River Basin. nih.gov |

Industrial Process Optimization and Material Science Applications

The ability of edetate trisodium to sequester metal ions is highly valued in various industrial processes, where the presence of free metal ions can lead to undesirable reactions, product degradation, or impurities. atamanchemicals.com

Control of Metal Catalytic Processes in Chemical Reactions

Many chemical reactions are catalyzed by the presence of metal ions. umcs.platamanchemicals.com While often beneficial, this catalytic activity can also promote unwanted side reactions, leading to product degradation or the formation of impurities. Edetate trisodium is used to control these processes by chelating the metal ions, effectively inactivating their catalytic properties. wikipedia.orgatamanchemicals.com This application is crucial in industries such as paper and pulp, where it inhibits metal ions from catalyzing the decomposition of bleaching agents like hydrogen peroxide. atamanchemicals.com It is also used in the chemical industry to manage and control metal-catalyzed reactions during synthesis. alliancechemical.comatamanchemicals.com Research has also explored the use of EDTA to recover valuable metals like molybdenum, nickel, and vanadium from spent hydro-processing catalysts, where it acts as a highly effective leaching agent. researchgate.net

Prevention of Metal Ion Impurities from Modifying Colors in Textile Dyeing

In the textile industry, the presence of metal ions in process water, such as calcium, magnesium, and iron, can interfere with the dyeing process. atamanchemicals.comlesielle.com These ions can form complexes with dyes, leading to color changes, reduced color yield, and poor fastness. atamanchemicals.com Edetate trisodium is added to the dye bath to sequester these metal ions, preventing them from interfering with the dye molecules and ensuring consistent and accurate color results. atamanchemicals.comlesielle.com Research has shown that using EDTA salts can be an effective alternative to traditional inorganic salts in reactive dyeing of cotton, offering comparable color strength and fastness properties. researchgate.netnih.gov Studies have investigated its role not just as a sequestering agent but also as a potential exhausting and fixing agent in the dyeing process. researchgate.net

Inhibition of Manganese-Catalyzed Hydrogen Peroxide Disproportionation in Pulp and Paper Bleaching

In the pulp and paper industry, hydrogen peroxide is a key bleaching agent used to achieve high brightness in pulp. However, the efficiency of this process can be significantly hampered by the presence of transition metal ions, particularly manganese (Mn²⁺), which originate from the wood itself. Manganese ions are potent catalysts for the decomposition (disproportionation) of hydrogen peroxide into oxygen and water, which not only reduces bleaching efficacy but also increases chemical consumption and costs. anoxkaldnes.comacademicjournals.org

Edetate trisodium is utilized in a chelation stage (Q-stage) prior to peroxide bleaching to address this issue. abo.fi Research has demonstrated that introducing edetate trisodium (or other EDTA salts) effectively sequesters manganese ions by forming stable Mn-EDTA complexes. researchgate.net This complexation deactivates the catalytic activity of manganese, preventing the wasteful decomposition of hydrogen peroxide. academicjournals.orgresearchgate.net Studies show that a chelation step can reduce manganese content in pulp from approximately 50 ppm to as low as 1-2 ppm. This stabilization of hydrogen peroxide ensures its availability for the primary purpose of delignification and brightening, leading to a more efficient and cost-effective bleaching process with improved final pulp quality. abo.firesearchgate.net

Dissolution of Lime and Reduction of Water Hardness in Industrial Systems

In industrial systems such as boilers and cooling towers, the presence of hard water containing calcium and magnesium ions leads to the formation of scale, primarily calcium carbonate (lime). This scale insulates heat transfer surfaces, reduces system efficiency, increases energy consumption, and can lead to equipment failure. wordpress.comcomplete-water.com

Edetate trisodium is a key component in chemical cleaning and water treatment programs designed to mitigate these issues. As a strong chelating agent, it effectively dissolves existing lime scale and prevents its formation by sequestering calcium and magnesium ions. waterlinepublication.org.ukyoutube.com The edetate ion binds with Ca²⁺ and Mg²⁺ to form highly stable, water-soluble metal-chelate complexes. waterlinepublication.org.uk This process keeps the hardness minerals in solution, preventing them from precipitating and forming scale on boiler tubes and other surfaces. complete-water.com Research in industrial water treatment focuses on optimizing the use of EDTA-based formulations, often in conjunction with polymers, to maintain boiler cleanliness and reliability, particularly in high-pressure systems. waterlinepublication.org.ukchemworld.com

Table 1: Effect of Chelating Agents on Metal Ion Removal in Pulp This table illustrates the effectiveness of EDTA compared to other treatments in reducing metal ion content in pulp prior to bleaching.

| Treatment | Manganese (Mn) Content | Iron (Fe) Content | Copper (Cu) Content |

|---|---|---|---|

| Untreated Pulp | High | High | High |

| Water Washing | Largely Eliminated | Inefficient Removal | Inefficient Removal |

| EDTA Chelation | Completely Removed | Largely Removed | Completely Removed |

Source: Based on findings from comparative pulp treatment studies. abo.fi

Application in Electrodeposition Baths for Binary Alloy Formation (e.g., Fe-Mo, Cu-Sn, Zn)

In the field of electrochemistry and materials science, edetate trisodium serves as a critical complexing agent in electrodeposition baths for creating binary and ternary alloy coatings. The co-deposition of two or more metals can be challenging due to their different standard electrode potentials. Chelating agents like edetate trisodium are used to form complexes with the metal ions in the electrolyte solution, which shifts their deposition potentials closer together, enabling simultaneous deposition. google.com

Research has successfully demonstrated the use of EDTA-containing baths for the formation of various alloys:

Fe-Mo: While some studies use nitrilotriacetate (NTA) for Fe-Mo alloys, the principle of using a complexing agent to stabilize Fe(III) ions is central. researchgate.net The complexation prevents the precipitation of metal hydroxides and facilitates the co-deposition process.

Cu-Sn-Zn: EDTA is used in plating baths to form complexes with copper, tin, and zinc ions, affecting grain refinement and the stability of the electrolyte. researchgate.net

Zn-Ni: Studies have shown that adding EDTA to the electrodeposition bath can enhance the incorporation of zinc into the Zn-Ni alloy film. researchgate.netmdpi.com The concentration of EDTA can be adjusted to control the composition and properties of the resulting coating. mdpi.com

The use of edetate trisodium in these applications allows for precise control over the alloy's composition, morphology, and properties, such as corrosion resistance. researchgate.netresearchgate.net

Decontamination of Corroded Metals from Fuel Rods in Nuclear Reactors

In the nuclear industry, the accumulation of corrosion products, often referred to as "crud," on the surfaces of fuel rods and primary circuit components is a significant operational issue. These deposits, primarily iron oxides like magnetite (Fe₃O₄) mixed with other elements such as nickel and chromium, can impede heat transfer and become activated, contributing to radiation fields. iaea.org

Chemical cleaning processes using chelating agents are employed to remove these corrosion deposits. Edetate trisodium is a key ingredient in many of these formulations due to its strong ability to dissolve iron oxides. researchgate.netiaea.org Research conducted by the China Institute of Atomic Energy confirmed the effectiveness of an EDTA-based chemical cleaning agent for removing magnetite from the primary side of a Pressurized Water Reactor (PWR). iaea.org The process involves circulating the EDTA solution, which complexes the iron and other metals from the crud, dissolving the deposits and transporting them out of the system. iaea.orgresearchgate.net The effectiveness of these decontamination processes is crucial for maintaining reactor safety and efficiency.

Agricultural Research for Micronutrient Management

Formulation and Efficacy Studies of Metal Micronutrient Chelates in Fertilizers (e.g., EDTA Zn, EDTA Fe)

While essential for plant growth, micronutrients like zinc (Zn) and iron (Fe) are often unavailable for plant uptake in certain soil types, particularly in alkaline and calcareous soils where they form insoluble precipitates. thinkdochemicals.comdoraagri.com To overcome this, micronutrients are supplied in a chelated form, with edetate trisodium being a widely used chelating agent. atamanchemicals.comihumico.com

Formulation research focuses on creating stable, water-soluble micronutrient fertilizers such as EDTA Zn and EDTA Fe. doraagri.comsolverchem.com The EDTA molecule envelops the metal ion, protecting it from reacting with soil components that would otherwise render it unavailable. thinkdochemicals.comdoraagri.com Efficacy studies consistently demonstrate that the application of EDTA-chelated micronutrients is more effective than applying simple inorganic salts (e.g., zinc sulfate). researchgate.net Research on rice, for example, has shown that Zn-EDTA leads to higher zinc content and uptake compared to zinc sulfate, resulting in increased yield. researchgate.net Similarly, foliar sprays of Fe-EDTA have been shown to be highly effective in correcting iron deficiencies. doraagri.com

Research on Enhancing Bioavailability of Essential Micronutrients in Soil

Studies have shown that EDTA can extract zinc from carbonate and iron-manganese oxide-bound fractions in the soil, which are typically unavailable to plants. researchgate.net This mobilization makes both the applied and native soil micronutrients more available for plant uptake. iosrjournals.orgwur.nl Research using various plant species has confirmed that increasing EDTA concentrations in soil leads to a greater proportion of soil-solution zinc being present as the mobile Zn-EDTA complex, which can then be taken up by the plant. nih.gov This line of research is critical for developing strategies to improve fertilizer efficiency and manage nutrient-deficient soils more effectively. researchgate.netnih.gov

Table 2: Comparative Efficacy of Zinc Sources on Rice This table summarizes findings on the effect of different zinc fertilizer types on nutrient uptake and yield in rice.

| Zinc Source | Zinc Level ( kg/ha ) | Effect on Zn Uptake | Effect on Yield |

|---|---|---|---|

| Zinc Sulfate (ZnSO₄) | Various | Moderate | Moderate Increase |

| Zinc EDTA (Zn-EDTA) | 1.0 | Highest Zn Uptake | Significant Increase |

Source: Based on field experiments comparing different zinc fertilizer formulations. researchgate.net

Environmental Fate and Degradation Studies of Edetate Trisodium

Biodegradation Kinetics and Mechanisms

The breakdown of edetate in the environment is a complex process influenced by numerous factors, including the environmental matrix, microbial populations, and the chemical form of the edetate molecule itself.

The rate at which edetate biodegrades varies significantly across different environmental settings such as soil, sediments, and water. In soil, the degradation of EDTA follows first-order kinetics, but the rate is highly dependent on soil properties. researchgate.net For instance, the half-life of EDTA can range from 25 to 71 days in different soil types, showing a correlation with organic matter content and cation exchange capacity (CEC). researchgate.net Studies have demonstrated the slow biodegradation of [14C]EDTA to 14CO2 in various soils and sediments under aerobic conditions. nih.govasm.org The degradation rate can also be affected by seasonal changes; winter-collected soil samples have shown more than double the degradation of summer-collected samples. capes.gov.br

In contaminated soils, the degradation of chelating agents can be slower than in uncontaminated soils. researchgate.net Research comparing EDTA with other chelating agents found that EDTA was more persistent, with only 14% degrading after 20 days, compared to 70% degradation for citric acid under the same conditions. researchgate.net

Table 1: Degradation Half-Life of EDTA in Different Soil Types researchgate.net

| Soil Type | Degradation Rate Constant (k) | Half-Life (t½) in days |

| Latosolic Red Soil | 4.6 × 10⁻³ | 71 |

| Cinnamon Soil | 1.4 × 10⁻² | 25 |

| Metal-Contaminated Soil | 5.8 × 10⁻³ | 53 |

| Data derived from incubation experiments with a 10 mmol/kg soil EDTA addition. |

While once considered non-biodegradable, research has identified several microorganisms capable of degrading EDTA, although they are considered relatively rare. mdpi.comnih.gov These bacteria are typically gram-negative and aerobic. researchgate.net A specialized bacterial strain, designated DSM 9103, has been extensively studied and is noted for its ability to degrade various metal-EDTA complexes. acs.orgscispace.comosti.gov

Another well-documented bacterium is a strain of Agrobacterium sp., which can degrade the Fe(III)-EDTA complex. mdpi.comscispace.comnih.gov A mixed microbial culture isolated from river water and industrial sludge was found to contain 14 different component organisms that could slowly biodegrade metal-EDTA complexes. nih.gov This consortium included bacteria from the genera Methylobacterium, Variovorax, Enterobacter, Aureobacterium, and Bacillus. nih.gov

Furthermore, the bacterial strain BNC-1 is capable of degrading EDTA complexes with magnesium (Mg), calcium (Ca), manganese (Mn), and zinc (Zn). mdpi.comscispace.com The primary degradation step is often catalyzed by a specific enzyme, EDTA monooxygenase, which has been isolated from strain DSM 9103. mdpi.comscispace.com

The speciation of EDTA, particularly its complexation with metal ions, is a critical factor governing its biodegradability. The stability of the metal-EDTA complex often has an inverse relationship with its degradation rate. acs.orgscispace.com

Readily Degraded Complexes : Uncomplexed EDTA and complexes with low stability constants (log K < 16), such as Ca-EDTA, Mg-EDTA, and Mn-EDTA, are readily degraded by specialized bacteria like strain DSM 9103. acs.orgscispace.comresearchgate.net These are often degraded completely at a constant rate. acs.org

Slowly Degraded Complexes : Complexes with higher stability constants (log K > 16), including those with copper (Cu²⁺), cobalt (Co²⁺), zinc (Zn²⁺), and lead (Pb²⁺), are degraded much more slowly. acs.orgnih.govresearchgate.net Evidence suggests that these stable complexes are not directly utilized by the bacterial cells but must first dissociate, releasing the metal ion, before the EDTA molecule can be degraded. acs.orgosti.gov The rate of this dissociation step is likely the rate-limiting factor for microbial degradation. acs.orgosti.gov

Recalcitrant Complexes : Some of the most stable complexes, such as Fe(III)-EDTA and cadmium (Cd)-EDTA, are highly resistant to biodegradation. acs.orgosti.govresearchgate.net The Fe(III)-EDTA complex is noted for its high stability and inertness, while the lack of Cd-EDTA degradation is likely due to the toxicity of the freed Cd²⁺ ions, which inhibit bacterial metabolism. acs.orgscispace.comosti.gov

A study using a mixed microbial culture ranked the biodegradability of several heavy metal-EDTA complexes as follows: Fe > Cu > Co > Ni > Cd. nih.gov

Table 2: Degradability of Various Metal-EDTA Complexes by Bacterial Strain DSM 9103 acs.orgscispace.comresearchgate.net

| Metal-EDTA Complex | Stability Constant (log K) | Degradability | Specific Degradation Rate [mmol EDTA/(g·h)] |

| Ca-EDTA | 10.6 | Readily Degraded | 0.245 |

| Mg-EDTA | 8.8 | Readily Degraded | 0.255 |

| Mn-EDTA | 13.9 | Readily Degraded | 0.096 |

| Zn-EDTA | 16.6 | Slowly Degraded (Incomplete) | Not specified |

| Co-EDTA | 16.3 | Slowly Degraded (Incomplete) | Not specified |

| Cu-EDTA | 18.7 | Slowly Degraded (Incomplete) | Not specified |

| Pb-EDTA | 17.9 | Slowly Degraded (Incomplete) | Not specified |

| Cd-EDTA | 16.5 | Not Degraded | Not observed |

| Fe(III)-EDTA | 25.1 | Not Degraded | Not observed |

| Note: The specific degradation rates are for the readily degraded complexes by washed cells of strain DSM 9103. scispace.com |

The environmental degradation of edetate occurs through both biotic (microbial) and abiotic (non-biological) pathways.

Biotic Degradation : This involves the metabolic breakdown of EDTA by microorganisms, as detailed in the sections above. It is an enzymatic process that can lead to the complete mineralization of the compound to carbon dioxide. nih.govmdpi.com Studies have shown that under conditions without light, biodegradation is the primary mechanism of removal compared to abiotic processes. mdpi.com

Abiotic Degradation : The main abiotic pathway for EDTA degradation in the environment is photolysis, or photodegradation, driven by ultraviolet (UV) radiation from sunlight. mdpi.comscispace.com This process is particularly significant for the highly stable Fe(III)-EDTA complex. nih.gov The photolysis of ferric EDTA is pH-dependent, occurring most rapidly in acidic conditions (pH 4.5). nih.govresearchgate.net The process involves a ligand-to-metal charge transfer (LMCT) and generates several intermediate products, including formaldehyde (B43269), iminodiacetic acid, and glycine, before eventual mineralization to carbon dioxide. researchgate.net While photodegradation plays a significant role in the removal of ferric EDTA from sunlit surface waters, its effectiveness is limited in settings where light cannot penetrate, such as in soils or deep water. mdpi.comscispace.com Other abiotic mechanisms like hydrolysis are generally not as important as biotic transformation for the removal of pollutants like EDTA.

Environmental Persistence and Mobility

The resistance of edetate to complete and rapid degradation contributes to its persistence and mobility in the environment.

Edetate trisodium (B8492382) is known for its high persistence in aquatic environments and its poor removal in most conventional wastewater treatment plants (WWTPs). scielo.brnih.govresearchgate.netnih.gov Because it is resistant to biodegradation and does not readily adsorb to sludge, it often passes through treatment facilities unmodified and is detected in river and lake water. usda.govscielo.brresearchgate.net

However, some studies have demonstrated that significant removal of EDTA is achievable under specific operational conditions. In WWTPs operating at an alkaline pH (8.0-9.0) and with a long sludge retention time (≥ 12 days), removal efficiencies of over 90% have been reported. scielo.brinderscienceonline.comresearchgate.net For example, a case study of a dairy wastewater treatment plant in New Zealand operating at pH 8.0-8.2 with a three-week sludge retention time found an average EDTA degradation of 93%. inderscienceonline.comresearchgate.net Influent concentrations ranging from 93 to 5,194 µg/L were reduced to 72–260 µg/L in the final effluent. inderscienceonline.com In contrast, many domestic and industrial WWTPs without these specific conditions show little to no elimination of EDTA. scielo.brresearchgate.net The persistence of EDTA in water bodies raises concerns about its potential to mobilize heavy metals from sediments and increase their concentration in the water column. scielo.brnih.gov

Influence on Mobility and Remobilization of Heavy Metals in Environmental Compartments

Edetate trisodium, through its EDTA anion, is a powerful chelating agent that forms stable, water-soluble complexes with metal ions. This property significantly influences the mobility of heavy metals in environmental systems like soil and water. In soil, heavy metals are often bound to particles or exist in less active forms. The introduction of EDTA can dissolve these metals from sediments and soil, mobilizing them and increasing their concentration in the liquid phase. researchgate.netjuniperpublishers.com This process can lead to the desorption of heavy metals from the soil surface and their transfer into groundwater or surface waters. nih.govresearchgate.net

The persistence of the EDTA molecule is a key factor in its long-term impact on metal mobility. researchgate.net Studies have shown that while some chelating agents degrade quickly, metal mobilization by EDTA can remain constant over extended periods. nih.gov For example, one laboratory experiment monitoring metal mobilization for 40 days found that the minimum observed effect half-life of EDTA was 36 days, and for the highest applied dose, no decrease in mobilization was observed throughout the experiment. nih.gov This sustained action increases the risk of heavy metals leaching from contaminated soils into other environmental compartments. nih.gov The process of remobilization can affect the balance of both essential and nonessential metals in natural waters over the long term. nih.govuj.ac.za

Table 1: Effect of Chelating Agents on Heavy Metal Activation This table illustrates the significant impact of EDTA and its biodegradable alternative, EDDS, on increasing the concentration of copper (Cu) and zinc (Zn) in soil solution.

| Chelating Agent | Application Rate (mmol kg⁻¹) | Metal | Activation Increase (Fold) |

|---|---|---|---|

| EDDS | 5 | Cu | 2583-8900 |

| EDDS | 5 | Zn | Significant Activation |

| EDTA | 5 | Cu | Concentration-dependent increase |

Data derived from a study on soybean in alkaline soil. researchgate.net

Transport Mechanisms of Edetate Trisodium in Aquatic and Soil Systems

The transport of edetate trisodium in the environment is governed by the high water solubility and low biodegradability of the EDTA molecule. juniperpublishers.com Due to its hydrophilic nature, EDTA and its metal complexes are not easily removed from water through typical sorption processes. researchgate.net This allows them to be transported over long distances in rivers and to infiltrate into groundwater. researchgate.net

Development and Evaluation of Alternative Chelating Agents for Sustainable Chemistry

The environmental persistence of EDTA has driven research into biodegradable chelating agents that can perform similar functions without the long-term ecological risks. researchgate.netresearchgate.netnih.gov Several promising alternatives have been studied extensively.

Research on S,S-Ethylenediamine-N,N'-disuccinic Acid (EDDS) as a Biodegradable Alternative

S,S-Ethylenediamine-N,N'-disuccinic acid (EDDS) is a structural isomer of EDTA that is readily biodegradable. researchgate.netresearchgate.net The [S,S'] stereoisomer, in particular, is effectively biodegraded even in highly contaminated soils, unlike its other stereoisomers. researchgate.netwikipedia.org EDDS forms strong complexes with transition metals, making it a viable replacement for EDTA in applications like soil remediation and as a stabilizing agent in detergents. researchgate.netwikipedia.org

Research has directly compared the environmental behavior of EDDS and EDTA. A key difference is the duration of their effect on metal mobilization. EDDS is persistent in soil for a much shorter period, typically between one week and 30 days. researchgate.net In a comparative study, the estimated effect half-lives for heavy metal mobilization by EDDS ranged from just 3.8 to 7.5 days, depending on the dose. nih.gov This rapid degradation minimizes the risk of groundwater contamination, a major concern with EDTA use. nih.gov

Table 2: Comparative Effect Half-Life of EDDS vs. EDTA This table shows the estimated time it takes for the metal mobilization effect of EDDS and EDTA to reduce by half in soil, highlighting the much faster degradation of EDDS.

| Chelating Agent | Applied Dose | Estimated Effect Half-Life (days) |

|---|---|---|

| EDDS | Various | 3.8 - 7.5 |

| EDTA | Low | 36 |

| EDTA | High | No decrease observed in 40 days |

Data from a laboratory experiment monitoring heavy metal mobilization. nih.gov

Studies on Iminodisuccinic Acid (IDS) and its Degradation Characteristics

Iminodisuccinic acid (IDS) is another environmentally friendly chelating agent known for its ready biodegradability. thinkdochemicals.comgreen-mountainchem.com According to OECD standard tests, tetrasodium (B8768297) iminodisuccinate is classified as readily biodegradable. wikipedia.org Its degradation is effective across its different stereoisomers. nih.gov

The biodegradation of IDS is carried out by microorganisms that can use it as a sole source of carbon and nitrogen. nih.gov Research on the strain Agrobacterium tumefaciens BY6 revealed a specific enzymatic pathway for IDS degradation. The process involves an epimerase that converts the S,S-IDS and R,R-IDS isomers into the R,S-IDS form. A second enzyme, a C-N lyase, then specifically cleaves the R,S-IDS isomer into d-aspartic acid and fumaric acid, which are common and easily metabolized substances. nih.gov This efficient enzymatic mechanism allows for the complete mineralization of all IDS isomers. nih.gov

Comparative Biodegradability Analysis of Aminopolycarboxylates (e.g., NTA, MGDA, GLDA)

Several other aminopolycarboxylates have been evaluated as biodegradable alternatives to EDTA. researchgate.netnih.gov

Nitrilotriacetic acid (NTA): NTA is a well-known biodegradable chelating agent. tandfonline.com However, its biodegradation often requires an acclimation period for microorganisms, which can take several weeks. tandfonline.com In one study, an acclimation period of 22 days was needed before degradation of NTA began, whereas EDTA remained completely undegraded after 100 days under the same conditions. tandfonline.com Despite its biodegradability, NTA is suspected of being carcinogenic, which limits its use. wikipedia.org

Methylglycinediacetic acid (MGDA): MGDA is considered a strong and readily biodegradable chelating agent. juniperpublishers.com It is viewed as a suitable replacement for EDTA in various applications and has a mobilizing capacity for metals comparable to that of EDTA. juniperpublishers.com

L-glutamic acid N,N-diacetic acid (GLDA): GLDA is another readily biodegradable alternative derived from a natural amino acid. juniperpublishers.com It is effective in a wide range of pH values and is considered a strong chelator, making it a good substitute for phosphates and EDTA, particularly in cleaning products. juniperpublishers.comoulu.fi

Analytical Methodologies for Edetate Trisodium Quantification and Speciation

The quantification and speciation of edetate trisodium (B8492382), a salt of ethylenediaminetetraacetic acid (EDTA), present analytical challenges due to its high polarity, ability to chelate metals, and lack of a significant native chromophore for UV-Vis detection. sielc.commtc-usa.com Consequently, a variety of chromatographic techniques have been developed and optimized to accurately measure its concentration in diverse matrices, from pharmaceutical formulations to environmental samples. nih.govdergipark.org.trresearchgate.net

Chromatographic Techniques for Edetate Trisodium Analysis

Chromatography is the cornerstone for the analytical determination of edetate trisodium. High-Performance Liquid Chromatography (HPLC), Ion Chromatography (IC), and Gas Chromatography (GC) are the most prominently used methods, each with specific advantages depending on the sample matrix and analytical objective. nih.govdergipark.org.tr

High-Performance Liquid Chromatography (HPLC) is a widely applied technique for the determination of edetate trisodium, particularly in pharmaceutical products. researchgate.netnih.gov Given that EDTA and its salts lack a chromophore, direct UV detection is difficult. nih.gov The most common strategy involves pre-column derivatization, where edetate trisodium is complexed with a metal ion, typically Iron (III) or Copper (II), to form a stable metal-EDTA complex that exhibits strong UV absorbance. sielc.comnih.gov

The selection and optimization of the stationary and mobile phases are critical for achieving effective separation of the metal-EDTA complex from other components in the sample matrix. rjptonline.orgcolab.ws

Stationary Phase: Reversed-phase columns, such as C8 and C18, are frequently employed for the analysis of the derivatized edetate complex. dergipark.org.trnih.govhumanjournals.com For instance, a Phenomenex Luna C18(2) column (250 × 4.6 mm, 5 μ) has been successfully used, as has a Symmetry C8 column (150 mm × 3.9 mm, 5-µm). dergipark.org.trnih.gov The choice of stationary phase depends on the hydrophobicity of the complex and the other components in the matrix. rjptonline.org

Mobile Phase: The mobile phase typically consists of an aqueous buffer mixed with an organic modifier like methanol (B129727) or acetonitrile. nih.govresearchgate.net Ion-pairing reagents, such as tetrabutylammonium (B224687) bromide or tetrabutylammonium hydrogen sulfate, are often added to the mobile phase to improve the retention and peak shape of the anionic metal-EDTA complex on the reversed-phase column. researchgate.netnih.govnih.gov The pH of the mobile phase is also a crucial parameter, often adjusted to a specific value (e.g., pH 4.0) to ensure the stability of the complex and achieve optimal separation. nih.govnih.gov Gradient elution, where the composition of the mobile phase is changed during the run, may be used to separate the analyte from matrix interferences effectively. nih.govresearchgate.net

Table 1: Examples of Optimized HPLC Stationary and Mobile Phases for Edetate Analysis

| Stationary Phase | Mobile Phase Composition | Reference |

|---|---|---|

| Phenomenex Luna C18(2) (250 × 4.6 mm), 5 μ | Methanol and a buffer of tetrabutylammonium bromide and sodium acetate (B1210297) trihydrate (pH 4.0). | nih.gov |

| YMC Pack ODS-A, 5 µm | Mixture of tetrabutylammonium bromide buffer (pH 2.8) and acetonitrile. | researchgate.net |

| X Bridge C-8 | Buffer (0.06% tetrabutylammonium hydroxide (B78521), pH 7.5), methanol, and water (175:90:675 v/v/v). | researchgate.net |

| Reversed phase C18 column, 4.6mm x 250mm | Mobile Phase A: 25mM tetrabutyl ammonium (B1175870) hydrogen sulphate in water; Mobile Phase B: Acetonitrile (Gradient Mode). | researchgate.net |

Since edetate trisodium itself has low UV absorption, the development of a suitable UV detection wavelength is entirely dependent on the chromophore formed after derivatization. sielc.com The selection of the wavelength is based on the absorption maximum (λmax) of the specific metal-EDTA complex being analyzed.

Fe(III)-EDTA Complex: This is one of the most common complexes used for quantification. The Fe(III)-EDTA complex exhibits a strong UV absorption maximum around 260 nm. sielc.combgb-analytik.com Wavelengths of 254 nm and 270 nm have also been successfully utilized for its detection. researchgate.netnih.govnih.gov

Cu(II)-EDTA Complex: Complexation with copper is another effective strategy. The Cu(II)-EDTA complex can be detected at wavelengths such as 259 nm. researchgate.net

The choice of the metal ion and the corresponding detection wavelength is optimized to maximize sensitivity and minimize interference from other components in the sample. nih.gov For example, a simple UV-spectrophotometric method for disodium (B8443419) edetate relies on the formation of the NaFeEDTA complex, which absorbs light at 270 nm. nih.gov

Table 2: UV Detection Wavelengths for Derivatized Edetate Complexes

| Complex | Reported Detection Wavelength (nm) | Reference |

|---|---|---|

| Fe(III)-EDTA | 254 | researchgate.netnih.gov |

| Fe(III)-EDTA | 260 | sielc.com |

| Fe(III)-EDTA | 270 | humanjournals.comnih.gov |

| Fe(III)-EDTA | 280 | researchgate.net |

| Cu(II)-EDTA | 259 | researchgate.net |

Derivatization is a mandatory step for the sensitive UV detection of edetate trisodium in HPLC. This process involves reacting the non-UV-absorbing edetate molecule with a reagent to form a product that has a strong chromophore. nih.gov

The most common derivatization technique is the formation of a metal chelate complex. This is typically achieved by adding a solution of a transition metal salt to the sample solution. nih.gov

Iron (III) Chloride: A solution of ferric chloride is widely used as a derivatizing reagent. nih.govnih.gov The reaction is often facilitated by heating the mixture in a water bath (e.g., at 70 °C for 20 minutes) to ensure complete complexation. nih.govhumanjournals.com

Copper (II) Acetate: A solution of copper acetate (e.g., 1%) is also employed to form a UV-active chromophore with edetate. researchgate.net This complex allows for sensitive quantification in various formulations. researchgate.net

The use of these metallocomplexes in conjunction with ion-pairing chromatography provides the necessary sensitivity and selectivity for robust method development. nih.gov

Ion Chromatography (IC) is a powerful alternative for the direct determination of edetate trisodium, often without the need for derivatization. nih.govresearchgate.net This technique separates ions based on their interaction with a charged stationary phase. eag.com For edetate analysis, anion-exchange chromatography is typically used. researchgate.net

A common approach involves using an anion exchange column (e.g., Dionex AS-14) with a carbonate buffer as the eluent. humanjournals.comresearchgate.net Detection is often achieved using suppressed conductivity detection. researchgate.net In this method, the yttrium-EDTA complex can be used to generate a single chromatographic peak, enabling accurate determination in complex matrices like radioactive alkaline solutions. researchgate.net IC has proven effective for assaying edetate in products like contact lens care solutions and for determining various cation species in samples such as acid rain. humanjournals.comnih.gov The method offers good selectivity, with no significant interference from commonly coexisting anions like chloride, nitrate, sulfate, and phosphate. researchgate.net

Gas Chromatography (GC), typically coupled with Mass Spectrometry (GC/MS), is a highly sensitive method used for analyzing edetate in environmental samples like river water. semanticscholar.orgresearchgate.netpharmacyjournal.org Since edetate is a non-volatile salt, a crucial and often complex step of derivatization is required to convert it into a volatile form suitable for GC analysis. nih.govresearchgate.net

This derivatization usually involves esterification of the carboxylic acid groups. For example, treatment with a boron trifluoride-methanol mixture converts edetate into its corresponding methyl ester. researchgate.net Following derivatization, the volatile analyte is separated on the GC column and detected by the mass spectrometer, which provides excellent sensitivity and selectivity. pharmacyjournal.org This approach has been used to determine edetate concentrations at the μg/L level in river water and to study its environmental persistence. semanticscholar.orgresearchgate.net Although powerful, the sample preparation for GC analysis can be more time-consuming compared to liquid chromatography methods. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a powerful and highly specific technique for the quantification of edetate trisodium. This method is particularly valuable for analyzing complex matrices where high selectivity is paramount.

LC-MS/MS methods have been developed for the direct analysis of EDTA in various samples, including pharmaceutical products and biological fluids. researchgate.netoup.comsemanticscholar.orgjppres.com In positive electrospray ionization mode, EDTA can be detected as the protonated molecule [EDTAH]⁺ at an m/z of 293.2 and as the sodium adduct [EDTANa]⁺ at an m/z of 315.2. researchgate.netsemanticscholar.orgjppres.com This allows for both qualitative confirmation and quantitative measurement. The specificity of LC-MS/MS is a significant advantage over other methods like UV detection, which can be less selective. oup.com

For trace analysis in complex samples like wines and beers, a derivatization step is sometimes employed to enhance sensitivity. researchgate.netdntb.gov.ua However, methods have also been successfully developed for the direct analysis of underivatized EDTA, which simplifies sample preparation. researchgate.netsemanticscholar.orgjppres.comresearchgate.net The use of tandem mass spectrometry (MS/MS) provides an additional layer of selectivity, minimizing interferences from other components in the sample matrix. oup.comnih.gov

Spectroscopic Methodologies for Edetate Trisodium Estimation

Spectroscopic methods offer a more accessible and often more rapid approach for the quantification of edetate trisodium, particularly in less complex sample matrices.

UV-Visible Spectroscopy for Quantitative Edetate Trisodium Analysis

UV-Visible spectrophotometry is a widely used technique for the quantitative analysis of edetate trisodium. The principle of this method often involves the formation of a stable metal-EDTA complex that exhibits strong absorbance in the UV-Visible region.

A common approach involves the reaction of EDTA with an iron(III) salt, such as ferric chloride, to form a stable Fe(III)-EDTA complex. wpi.edunih.govsielc.com This complex has a distinct absorption maximum, which has been reported at various wavelengths, including 258 nm and 270 nm. wpi.edunih.govnih.govsielc.com The intensity of the absorbance at this specific wavelength is directly proportional to the concentration of EDTA in the sample, following Beer's law. nih.govrepligen.com

Another method involves the addition of an excess of Fe(III) to the EDTA solution and measuring the absorbance at two different wavelengths, 258 nm (the maximum for the Fe-EDTA complex) and 305 nm (the maximum for free Fe(III)). nih.govcapes.gov.br This allows for the determination of EDTA concentration even in the presence of excess iron. Some methods utilize a colorimetric reaction, for instance, involving the formation of a ternary complex with zirconium (IV) and xylenol orange, or with Alizarin Red S, which can be measured spectrophotometrically. wpi.edu

Method Validation and Performance Parameter Assessment

To ensure the reliability and accuracy of analytical methods for edetate trisodium, a thorough validation process is essential. This involves the assessment of several key performance parameters.

Determination of Linearity and Correlation Coefficient

Linearity is a critical parameter that demonstrates the direct proportionality between the analyte concentration and the analytical signal over a defined range. For both LC-MS/MS and UV-Visible spectroscopic methods, linearity is established by analyzing a series of standard solutions of known concentrations.

In LC-MS/MS analyses of EDTA, excellent linearity has been reported, with correlation coefficients (r² or r) consistently greater than 0.99. semanticscholar.orgresearchgate.netresearchgate.netresearchgate.net For instance, one study demonstrated linearity in the concentration range of 0.026 to 1.32 mM with a correlation coefficient greater than 0.999. semanticscholar.org Another LC-MS/MS method for EDTA in wines and beers showed good linearity in the range of 0.5 to 50 µg/kg. dntb.gov.ua

Similarly, UV-Visible spectroscopic methods for EDTA quantification have demonstrated strong linearity. A method using the Fe(III)-EDTA complex reported a linear relationship in the concentration range of 5–50 μg/mL with a correlation coefficient (r²) of 0.9997. nih.govresearchgate.net Another spectrophotometric method was found to be linear in the range of 7–178 mg/l EDTA. researchgate.net

Establishment of Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are crucial parameters that define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. ut.eeeuropa.eu

For LC-MS/MS methods, the LOD and LOQ for EDTA can be very low, enabling trace analysis. One study reported an LOD of 0.09 μg for EDTA in a pharmaceutical product. researchgate.netsemanticscholar.orgjppres.com In another LC-MS/MS application, the LOD for EDTA was found to be in the range of 0.01-0.30 μg/L. researchgate.net A separate method reported an LOQ of 14.6 ng/mL in human plasma and urine. researchgate.net

UV-Visible spectroscopic methods also have established LOD and LOQ values. A method for disodium edetate in topical gels reported an LOD of 1.190 μg/mL and an LOQ of 3.608 μg/mL. nih.govresearchgate.net Another spectrophotometric method achieved a low detection limit of 1.4μM for EDTA. sigmaaldrich.com

Evaluation of Accuracy and Recovery in Edetate Trisodium Analysis